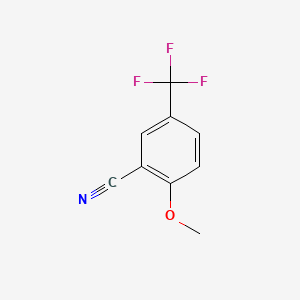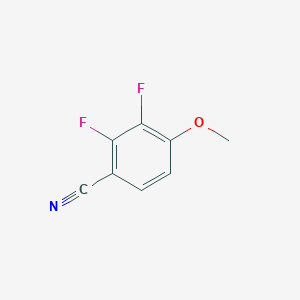
4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C13H9F4NO and a molecular weight of 271.22 .
Molecular Structure Analysis
The molecular structure of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline consists of a fluorophenoxy group and a trifluoromethyl group attached to an aniline base . The InChI code for this compound is 1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2 .Aplicaciones Científicas De Investigación
Docking and Quantitative Structure–Activity Relationship Studies
4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline and its derivatives have been utilized in docking and quantitative structure–activity relationship (QSAR) studies, specifically in the context of kinase inhibitors. These studies involve analyzing molecular features that contribute to high inhibitory activity, helping in the identification and development of new pharmaceutical agents. Notably, these studies often utilize computational methods like Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors to predict the biological activities of the inhibitors (Caballero et al., 2011).
Development of Nonlinear Optical (NLO) Materials
Research has also focused on the vibrational analysis of compounds similar to 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline, studying their potential as materials for nonlinear optical (NLO) applications. This includes analyzing their molecular structure and the effects of substituents on their vibrational spectra. Theoretical density functional theory computations play a crucial role in understanding these materials' electronic properties, hyperconjugation interactions, and thermodynamic functions (Revathi et al., 2017).
Synthesis of High-Value Chemicals and Materials
The compound and its derivatives have been used as starting materials or intermediates in the synthesis of various high-value chemicals and materials. This includes the synthesis of compounds with potential herbicidal activities, as well as the creation of novel polymers with specific properties like high thermal stability and specific electronic properties. These applications demonstrate the versatility of the compound in the synthesis of a wide range of materials with potential industrial applications (Wu et al., 2011).
Liquid Crystal Display Technologies
Research into fluorinated polyimides derived from 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline and related compounds has shown promising applications in advanced liquid crystal display technologies. These materials, characterized by great thermal stability and mechanical properties, can potentially improve the performance and durability of liquid crystal displays (Liu et al., 2002).
Direcciones Futuras
Trifluoromethylpyridines, which share similar structural motifs with 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline, have been increasingly used in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
4-(2-fluorophenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-11-6-5-8(18)7-9(11)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFWLTCIWFREGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226471 |
Source


|
| Record name | 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline | |
CAS RN |
74338-19-5 |
Source


|
| Record name | 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74338-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














